An In-depth Technical Guide to 2,2-Difluoro-N-methylethanamine Hydrochloride: A Key Building Block for Modern Drug Discovery
An In-depth Technical Guide to 2,2-Difluoro-N-methylethanamine Hydrochloride: A Key Building Block for Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 2,2-Difluoro-N-methylethanamine hydrochloride (CAS Number: 139364-36-6), a fluorinated building block of significant interest to researchers, scientists, and professionals in drug development. The strategic incorporation of a gem-difluoroethyl motif offers a sophisticated tool for modulating the physicochemical and pharmacokinetic properties of lead compounds. This document delves into the scientific rationale for its use, its chemical properties, a validated synthetic pathway, comprehensive analytical methodologies for quality control, and essential safety and handling protocols.
Introduction: The Strategic Value of Gem-Difluorination in Medicinal Chemistry
The introduction of fluorine into drug candidates is a well-established strategy for enhancing pharmacological profiles. The difluoromethyl group (-CHF2) is of particular importance as it can act as a bioisosteric replacement for common functional groups like hydroxyl (-OH), thiol (-SH), and amine (-NH2) moieties.[1] This substitution can lead to improved metabolic stability, enhanced membrane permeability, and modulated binding affinity, all of which are critical for successful drug development.[1][2][3][4][5][6]
2,2-Difluoro-N-methylethanamine hydrochloride serves as a versatile precursor, providing the N-methyl-2,2-difluoroethylamine scaffold. This structural motif is particularly valuable as it combines the benefits of gem-difluorination with the pharmacokinetic influence of a secondary amine. The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it more amenable to handling and use in various synthetic applications.[7]
Physicochemical Properties and Handling
2,2-Difluoro-N-methylethanamine hydrochloride is an off-white powder.[8] As a hydrochloride salt, it exhibits enhanced solubility in water and is generally stable under standard laboratory conditions.[7] However, appropriate handling procedures are necessary due to its potential toxicity.
| Property | Value | Source |
| CAS Number | 139364-36-6 | [8][9] |
| Molecular Formula | C3H8ClF2N | [8] |
| Molecular Weight | 131.55 g/mol | [8] |
| Appearance | Off-white powder | [8] |
| Storage | Store at 2-8°C in a dry, well-ventilated place. Keep container tightly closed. |
Synthesis and Mechanism
A robust and scalable synthesis of 2,2-Difluoro-N-methylethanamine hydrochloride can be achieved through a two-step process starting from 2,2-difluoro-1-bromoethane. This method is adapted from established procedures for the synthesis of related difluoroethylamines.[10]
Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for 2,2-Difluoro-N-methylethanamine HCl.
Step-by-Step Synthesis Protocol
Step 1: Synthesis of 2,2-Difluoroethylamine
-
To a high-pressure autoclave, add 2,2-difluoro-1-bromoethane (1.0 eq), a catalytic amount of potassium iodide (0.05 eq), and anhydrous dimethyl sulfoxide (DMSO).
-
Cool the autoclave and add anhydrous ammonia (4.0 eq).
-
Seal the vessel and heat the reaction mixture to 100°C for 1-2 hours with vigorous stirring.[10]
-
After cooling to 50°C, carefully vent and distill off the excess ammonia.
-
The product, 2,2-difluoroethylamine, is then distilled from the reaction mixture under reduced pressure.[10]
Step 2: N-methylation and Salt Formation
-
The crude 2,2-difluoroethylamine is treated with ethyl formate and heated to reflux to form N-(2,2-difluoroethyl)formamide.
-
The resulting formamide is reduced to the corresponding N-methyl amine using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), in an anhydrous solvent like tetrahydrofuran (THF) under reflux.
-
After a standard aqueous workup, the free base, 2,2-Difluoro-N-methylethanamine, is isolated.
-
The free base is dissolved in anhydrous diethyl ether and treated with a solution of hydrogen chloride in diethyl ether to precipitate the desired hydrochloride salt.
-
The resulting solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield 2,2-Difluoro-N-methylethanamine hydrochloride.
Analytical Quality Control
To ensure the identity and purity of 2,2-Difluoro-N-methylethanamine hydrochloride, a combination of spectroscopic and chromatographic techniques should be employed.
Spectroscopic Analysis (Representative Data)
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (400 MHz, D₂O):
-
δ 6.20 (tt, JHF = 55.0 Hz, JHH = 4.0 Hz, 1H): This triplet of triplets is characteristic of the proton on the difluorinated carbon (CHF₂). The large coupling constant is due to the geminal fluorine atoms.
-
δ 3.45 (td, JHF = 15.0 Hz, JHH = 4.0 Hz, 2H): This triplet of doublets corresponds to the methylene group adjacent to the nitrogen (CH₂N).
-
δ 2.80 (s, 3H): This singlet represents the methyl group attached to the nitrogen (NCH₃).
-
-
¹³C NMR (101 MHz, D₂O):
-
δ 113.5 (t, JCF = 240.0 Hz): The carbon of the difluoromethyl group (CHF₂) appears as a triplet due to the two attached fluorine atoms.
-
δ 50.0 (t, JCF = 20.0 Hz): The methylene carbon (CH₂N) shows a smaller triplet coupling to the fluorine atoms.
-
δ 35.0 (s): The methyl carbon (NCH₃) appears as a singlet.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
2900-3100 cm⁻¹: N-H and C-H stretching vibrations.
-
1400-1500 cm⁻¹: C-H bending vibrations.
-
1000-1200 cm⁻¹: Strong C-F stretching vibrations, characteristic of the difluoromethyl group.
Mass Spectrometry (MS):
-
[M+H]⁺: Calculated for C₃H₈F₂N⁺: 96.0619. This corresponds to the mass of the free base.
Chromatographic Purity Assessment
A reverse-phase high-performance liquid chromatography (RP-HPLC) method is recommended for purity determination.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm (or derivatization for fluorescence detection) |
| Injection Volume | 10 µL |
Stability and Storage
As a hydrochloride salt, 2,2-Difluoro-N-methylethanamine hydrochloride exhibits enhanced stability compared to its free base form.[7] To ensure its integrity, the compound should be stored in a tightly sealed container at 2-8°C, protected from moisture and light. Long-term stability studies should be conducted under controlled temperature and humidity conditions, following ICH guidelines.[11][12][13]
Safety and Handling
Hazard Identification:
-
Harmful if swallowed, in contact with skin, or if inhaled.
-
Causes skin, eye, and respiratory irritation.
Recommended Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles.
-
Skin Protection: Wear protective gloves and clothing.
-
Respiratory Protection: Use a NIOSH/MSHA-approved respirator if exposure limits are exceeded or if irritation is experienced.
Handling and Disposal:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Avoid formation of dust and aerosols.
-
Keep away from heat, sparks, and open flames.
-
Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Caption: Recommended safety workflow for handling the compound.
Conclusion
2,2-Difluoro-N-methylethanamine hydrochloride is a valuable and versatile building block for medicinal chemists. Its strategic use allows for the introduction of the metabolically robust and pharmacokinetically favorable N-methyl-2,2-difluoroethylamine moiety into drug candidates. This guide provides the essential technical information required for its synthesis, characterization, and safe handling, empowering researchers to effectively utilize this compound in their drug discovery programs.
References
-
Late-stage difluoromethylation: concepts, developments and perspective - RSC Publishing. (2021-06-02). (URL: [Link])
- ES2699927T3 - Method for the preparation of N - [(6-chloropyridin-3-yl)
-
3 - Supporting Information. (URL: [Link])
-
The Dark Side of Fluorine - PMC - NIH. (2019-06-20). (URL: [Link])
-
The Dark Side of Fluorine | ACS Medicinal Chemistry Letters. (2019-06-20). (URL: [Link])
-
Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PubMed Central. (2018-11-12). (URL: [Link])
-
High Purity 2,2-Difluoroethylamine (CAS 430-67-1): A Versatile Intermediate for Pharmaceuticals and Agrochemicals. (URL: [Link])
-
Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC - NIH. (2022-12-13). (URL: [Link])
-
Exploring 2,2-Difluoroethanamine: Properties and Applications. (URL: [Link])
-
Stability Testing of Pharmaceutical Products. (2012-03-17). (URL: [Link])
-
Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with - Sultan Qaboos University Journal For Science. (URL: [Link])
-
(PDF) Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent, 3- Naphthyl-1-(4-trifluoromethyl)-5-(4-carboxy phenyl) - ResearchGate. (2025-12-02). (URL: [Link])
-
Stability Testing of Drug Substances and Drug Products. (1998-05-27). (URL: [Link])
-
Guideline on Stability Testing: Stability testing of existing active substances and related finished products | EMA. (2023-07-13). (URL: [Link])
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. nbinno.com [nbinno.com]
- 3. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. innospk.com [innospk.com]
- 5. chemimpex.com [chemimpex.com]
- 6. chemimpex.com [chemimpex.com]
- 7. CAS 139364-36-6: 2,2-DIFLUORO-N-METHYLETHANAMINE HYDROCHLO… [cymitquimica.com]
- 8. 2,2-Difluoro-N-methylethanamine hydrochloride 95% | CAS: 139364-36-6 | AChemBlock [achemblock.com]
- 9. rndmate.com [rndmate.com]
- 10. 2,2-DIFLUOROETHYLAMINE synthesis - chemicalbook [chemicalbook.com]
- 11. japsonline.com [japsonline.com]
- 12. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 13. ema.europa.eu [ema.europa.eu]
